3-Methoxy-2-(trifluoromethyl)aniline
Description
Significance of Trifluoromethylated Anilines in Organic Chemistry
The trifluoromethyl group (-CF3) is a key substituent in modern organic chemistry, especially in the design of bioactive molecules. When attached to an aniline (B41778) ring, this group imparts a unique combination of properties. As a strong electron-withdrawing group, it significantly influences the electronic environment of the aromatic ring.
The C-F bond is exceptionally strong, which means the trifluoromethyl group is highly stable and resistant to metabolic degradation. This enhanced stability can prolong the active life of a drug molecule in the body. Furthermore, the trifluoromethyl group increases the lipophilicity (the ability to dissolve in fats and lipids) of a compound, which can improve its ability to cross cell membranes. This combination of metabolic stability, electron-withdrawing nature, and lipophilicity makes trifluoromethylated anilines highly valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Research Context of 3-Methoxy-2-(trifluoromethyl)aniline
While extensive research exists for the class of trifluoromethylated anilines, the specific isomer this compound is not widely documented in publicly available scientific literature. Its existence is confirmed through chemical databases, but detailed studies on its synthesis or application are scarce. uni.lu
However, the research context for this compound can be inferred from the study of its close structural isomers, such as 3-Methoxy-5-(trifluoromethyl)aniline and 4-Methoxy-3-(trifluoromethyl)aniline. These related compounds are recognized as important intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals like herbicides and fungicides. chemimpex.comossila.com They are also used to create substituted bicyclic heterocycles which have shown potential antitumor and antiviral activities. ossila.com
Given these applications for its isomers, it is plausible that the research interest in this compound lies in its potential as a synthetic building block. Chemists may investigate this compound to explore how the specific positioning of the methoxy (B1213986) and trifluoromethyl groups affects the properties and reactivity of resulting larger molecules, potentially leading to the discovery of new bioactive compounds for medicine or agriculture.
Chemical and Physical Properties
The properties of this compound are primarily available through predictive modeling and chemical database entries.
| Property | Value |
| Molecular Formula | C8H8F3NO |
| Molecular Weight | 191.15 g/mol |
| IUPAC Name | This compound |
| SMILES | COC1=CC=CC(=C1C(F)(F)F)N |
| InChI Key | PBJBDVWRFMTPOI-UHFFFAOYSA-N |
| Predicted XlogP | 2.1 |
| Predicted CCS ([M+H]+) | 134.9 Ų |
Data sourced from PubChem. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJBDVWRFMTPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274128 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53982-03-9 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53982-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methoxy 2 Trifluoromethyl Aniline and Analogues
Established Reduction Approaches to Trifluoromethyl Anilines
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis and represents the most direct route to trifluoromethyl anilines from readily available nitroaromatic precursors. The precursor for the title compound is typically 1-methoxy-2-nitro-3-(trifluoromethyl)benzene or an isomer like 1-methoxy-2-nitro-4-(trifluoromethyl)benzene. nih.gov This transformation can be accomplished through various reduction methods, including catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation of Nitro Precursors
Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group to an amine while preserving other functional groups. researchgate.net
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The hydrogen source is often molecular hydrogen (H₂), typically supplied at pressures ranging from atmospheric to high pressure. The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate.
An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCO₂NH₄), or cyclohexene, is used in the presence of a catalyst like Pd/C. This approach avoids the need for specialized high-pressure hydrogenation equipment.
The general reaction scheme is as follows:
Ar-NO₂ + 3 H₂ --(Catalyst)--> Ar-NH₂ + 2 H₂O
The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity, preventing the reduction of the trifluoromethyl group or cleavage of the methoxy (B1213986) group.
Table 1: Examples of Catalytic Hydrogenation Conditions for Nitroarenes
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |
|---|---|---|---|---|---|
| 10% Pd/C | H₂ | Ethanol | 25-50 | 1-5 atm | >95 |
| PtO₂ | H₂ | Methanol | 25 | 3-4 atm | >90 |
| Raney Ni | H₂ | Ethanol | 50-100 | 50-100 atm | >90 |
| 10% Pd/C | HCO₂NH₄ | Methanol | 25-60 | Atmospheric | >95 |
Alternative Chemical Reduction Strategies
Besides catalytic hydrogenation, several chemical reduction methods are effective for converting trifluoromethylated nitroarenes to their corresponding anilines. These methods often employ stoichiometric amounts of a reducing agent and are particularly useful for small-scale laboratory syntheses.
A classic and cost-effective method is the Béchamp reduction, which uses iron filings in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. This reaction is highly effective for a wide range of nitroarenes and is tolerant of many functional groups. rsc.org The reaction generates iron oxides as a byproduct.
Another common method involves the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This reagent is a reliable choice for the reduction of nitro groups, especially when other reducible functional groups are present in the molecule.
Other metals, such as zinc (Zn) and tin (Sn), in acidic media can also be used. More recently, iron-based catalysts with silanes as the reducing agent have been developed, offering high chemoselectivity for the nitro group over other functionalities like ketones, esters, and aryl halides. semanticscholar.org Additionally, metal-free reduction protocols using visible light have been explored as an environmentally benign alternative. acs.org
Table 2: Comparison of Chemical Reducing Agents for Nitroarenes
| Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fe / HCl | Aqueous Ethanol, Reflux | Inexpensive, reliable | Requires stoichiometric metal, acidic waste |
| SnCl₂ / HCl | Ethanol, Reflux | High chemoselectivity | Costlier than iron, tin waste |
| Zn / CH₃COOH | Acetic Acid, 25-50°C | Milder conditions | Stoichiometric metal required |
| Fe(III) catalyst / Silane (B1218182) | Organic solvent, RT | High chemoselectivity, mild | Requires catalyst and silane reagent |
Halo-Exchange Reaction Pathways for Fluorinated Anilines
The synthesis of fluorinated anilines can also be approached through pathways that involve halo-exchange reactions. This strategy typically focuses on the introduction of the trifluoromethyl group onto an aromatic ring that already contains or can be converted to an amine.
A prominent example is the Swarts reaction, which involves the treatment of a trichloromethyl (-CCl₃) substituted arene with a fluorinating agent like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅). If applied to a precursor like 1-methoxy-2-(trichloromethyl)aniline, this would generate the desired trifluoromethyl group. However, the stability of the aniline (B41778) group under these conditions can be a challenge, often necessitating the use of a protecting group.
More commonly, the trifluoromethyl group is introduced onto a halogenated aromatic precursor which is then converted to the aniline. For instance, a bromo- or iodo-substituted methoxybenzotrifluoride can undergo a nucleophilic substitution or a transition-metal-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) to introduce the amine group.
Another pathway involves the transformation of phenols into aryl trifluoromethyl ethers via a two-step sequence involving the formation of a fluoroformate followed by treatment with sulfur tetrafluoride (SF₄). beilstein-journals.org While this applies to the synthesis of trifluoromethoxy groups, similar principles of halogen exchange are fundamental to creating C-F bonds in trifluoromethyl groups from other precursors. beilstein-journals.org The direct trifluoromethylation of haloarenes using reagents like trifluoromethyltrialkylsilanes in the presence of copper(I) salts also represents a viable route to the necessary intermediates. organic-chemistry.org
Advanced Synthetic Protocols Involving Fluorinated Anilines
Fluorinated anilines like 3-Methoxy-2-(trifluoromethyl)aniline are valuable synthons for constructing more complex molecules. Advanced synthetic protocols, including one-pot multicomponent condensations and transition-metal-catalyzed coupling reactions, leverage the unique electronic properties of these anilines.
One-Pot Multicomponent Condensations
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. Fluorinated anilines are excellent components in such reactions due to the stability imparted by the trifluoromethyl group.
For example, in the Petasis borono-Mannich reaction, an amine, an aldehyde, and a boronic acid condense to form a substituted amine. Using this compound in this reaction allows for the direct synthesis of complex chiral amino alcohols.
Another example is the Ugi reaction, a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide derivative. The use of fluorinated anilines in these reactions can introduce the trifluoromethyl moiety into peptide-like scaffolds, which is of significant interest in medicinal chemistry. One-pot protocols have also been developed for the synthesis of complex heterocyclic structures like 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime precursors. nih.gov
Transition Metal-Catalyzed Coupling Reactions
The amine functionality and the aromatic ring of this compound can both participate in a variety of transition-metal-catalyzed coupling reactions, making it a versatile building block. osaka-u.ac.jp
C-N Bond Formation: The N-H bond of the aniline can react with aryl or vinyl halides/triflates in the presence of a palladium or copper catalyst, a base, and a suitable ligand. This reaction, known as the Buchwald-Hartwig amination, is a powerful method for synthesizing diarylamines or N-aryl heterocycles. nih.gov The electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the amine, requiring careful optimization of reaction conditions. rsc.org
C-C Bond Formation: While less direct, the aromatic ring of the aniline can be functionalized. For instance, after conversion of the amine to a diazonium salt, a Sandmeyer-type reaction can introduce various substituents. Alternatively, directed C-H activation at a position ortho to the directing amine or methoxy group can enable the formation of new C-C bonds.
Denitrative Coupling: Advanced methods have been developed where a nitro group on an aromatic ring can be directly replaced in a coupling reaction, bypassing the need for a separate reduction step. acs.org For example, palladium-catalyzed denitrative coupling of nitroarenes with arylboronic acids (a Suzuki-type reaction) or amines (a Buchwald-Hartwig-type amination) provides a direct route to functionalized biaryls and anilines. acs.org
Table 3: Key Transition-Metal-Catalyzed Reactions Involving Anilines
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aniline + Aryl Halide/Triflate | Pd catalyst + Ligand + Base | Aryl C-N |
| Chan-Evans-Lam Coupling | Aniline + Arylboronic Acid | Cu catalyst + Base | Aryl C-N |
| Suzuki Coupling (of derived halide) | Aryl Halide + Arylboronic Acid | Pd catalyst + Base | Aryl C-Aryl C |
| Sonogashira Coupling (of derived halide) | Aryl Halide + Alkyne | Pd/Cu catalyst + Base | Aryl C-Alkynyl C |
Catalyst-Free Fluorination Techniques of Aniline Derivatives
The introduction of fluorine atoms to aniline derivatives can be achieved without the use of metal catalysts, often relying on photoinduced methods or specific fluorinating reagents. These techniques are significant for creating fluorinated precursors that could potentially be modified to yield target compounds like this compound.
One prominent approach involves visible-light-mediated organophotocatalysis, which provides a transition-metal-free pathway for the difluoroalkylation of anilines. nih.gov This method can proceed under mild conditions, utilizing an oxidative quenching cycle. For instance, various N,N-dimethylanilines with different para-substituents have been successfully difluoroalkylated in good yields. nih.govacs.org An alternative and complementary strategy is the formation of an electron donor–acceptor (EDA) complex between the aniline derivative and a reagent like ethyl difluoroiodoacetate. nih.gov This EDA complex can be activated by visible light to initiate the fluoroalkylation process, bypassing the need for a separate photocatalyst. nih.gov
Research has demonstrated the viability of these catalyst-free methods across a range of aniline substrates. The efficiency of the EDA complex formation, however, can be sensitive to the electronic properties of the aniline, with electron-poor substrates like N-Boc-protected anilines showing limited reactivity. acs.org
Table 1: Examples of Catalyst-Free Difluoroalkylation of Aniline Derivatives
| Aniline Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| N,N-dimethylaniline | Ethyl difluoroiodoacetate | Eosin Y, 525 nm light, DMF | Ethyl 2,2-difluoro-2-(4-(dimethylamino)phenyl)acetate | Good |
| para-Iodo N,N-dimethylaniline | Ethyl difluoroiodoacetate | Eosin Y, 525 nm light, DMF | Ethyl 2,2-difluoro-2-(4-iodo-2-(dimethylamino)phenyl)acetate | Good acs.org |
| N,N-dimethyl-4-toluidine | Ethyl difluoroiodoacetate | EDA complex, light | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-3-methylphenyl)acetate | Moderate |
Mechanochemical Synthesis Approaches for Imines
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free and efficient alternative for synthesizing imines (Schiff bases) from aniline derivatives. nih.govmdpi.com This technique is noted for its short reaction times, high yields, and environmentally friendly profile, as it often eliminates the need for solvents and complex purification steps. nih.govresearchgate.net
In a typical procedure, an aniline derivative is manually ground with an equimolar amount of a suitable aldehyde at room temperature. nih.govmdpi.com This process has been successfully applied to synthesize a variety of fluorinated imines from fluorinated benzaldehydes and various anilines. nih.gov The reactions are often complete within minutes, yielding products that are pure enough without requiring further chromatographic separation. mdpi.com The structural integrity of the resulting imines is typically confirmed using NMR spectroscopy and, in some cases, X-ray crystallography. nih.govmdpi.com This method is particularly valuable for preparing fluorinated imines, which serve as versatile intermediates in the synthesis of fine chemicals and pharmaceuticals. nih.govmdpi.com
Table 2: Mechanochemical Synthesis of Imines from Aniline Derivatives
| Aniline Derivative | Aldehyde | Reaction Time (Grinding) | Product | Yield |
|---|---|---|---|---|
| Aniline | 4-Fluorobenzaldehyde | 15 min | N-(4-fluorobenzylidene)aniline | Excellent |
| 4-Fluoroaniline | 4-Fluorobenzaldehyde | 15 min | N-(4-fluorobenzylidene)-4-fluoroaniline | Excellent |
| Aniline | 2,3,4,5,6-Pentafluorobenzaldehyde | 15 min | N-(pentafluorobenzylidene)aniline | Good |
Data derived from studies on solvent-free mechanochemical methods. nih.govmdpi.com
Direct Trifluoromethylation and Trifluoromethylarylation Strategies
Direct C-H trifluoromethylation of anilines and their derivatives is a powerful method for synthesizing compounds like this compound. These strategies bypass the need for pre-functionalized substrates, offering a more atom-economical route.
One innovative approach allows for the trifluoromethylarylation of alkenes using anilines as the aromatic source without the need for transition metals or photocatalysts. rsc.orgresearchgate.net This method's success hinges on the use of hexafluoroisopropanol (HFIP) as a solvent, which forms a hydrogen-bonding network with the aniline and the trifluoromethylating reagent (a hypervalent iodine reagent). researchgate.net This interaction alters the aniline's reactivity and enables exquisite regioselectivity, typically favoring the para position. researchgate.netrsc.org The scope of this reaction is broad, accommodating anilines with various substituents in the ortho and meta positions, including aliphatic, aromatic, and halide groups. researchgate.netrsc.org
Another important strategy is the direct trifluoromethoxylation of aniline derivatives. A two-step protocol has been developed involving the radical O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate, followed by a thermally induced intramolecular migration of the OCF3 group. nih.govjove.com This migration preferentially occurs to the ortho position of the aniline ring, providing a reliable route to ortho-trifluoromethoxylated aniline derivatives. nih.gov The process uses stable reagents, is operationally simple, and is scalable. dntb.gov.ua
Photocatalysis also provides a pathway for the direct trifluoromethylation of free aniline derivatives. For example, visible light in combination with an organocatalyst like Rose Bengal can initiate the perfluoroalkylation of anilines using perfluoroalkyl iodides. This method shows good yields for anilines bearing electron-donating groups such as methoxy (OCH3) substituents.
Table 3: Scope of Direct Trifluoromethylarylation of Alkenes with Aniline Derivatives in HFIP
| Aniline Derivative | Alkene | CF3 Source | Product Type | Yield |
|---|---|---|---|---|
| N-Benzylaniline | Styrene | Hypervalent Iodine Reagent | para-Substituted Trifluoromethylarylated Product | 72% researchgate.net |
| 2-Methylaniline | Styrene | Hypervalent Iodine Reagent | para-Substituted Trifluoromethylarylated Product | Good rsc.org |
| 3-Chloroaniline | Styrene | Hypervalent Iodine Reagent | para-Substituted Trifluoromethylarylated Product | Good rsc.org |
The reaction generally exhibits high para-selectivity due to the directing effects of the HFIP solvent network. researchgate.netrsc.org
Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 2 Trifluoromethyl Aniline
Influence of Substituents on Aromatic Ring Reactivity
The substitution pattern on the benzene (B151609) ring of 3-Methoxy-2-(trifluoromethyl)aniline creates a unique electronic environment that influences its susceptibility to electrophilic aromatic substitution. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methoxy (B1213986) group have opposing effects on the aromatic ring's reactivity.
Electron-Withdrawing Effects of the Trifluoromethyl Group.nih.govwikipedia.org
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.govwikipedia.org This deactivating effect is a general characteristic of trifluoromethyl-substituted aromatic compounds. nih.gov The deactivation is substantial, rendering the aromatic ring significantly less susceptible to electrophilic attack compared to unsubstituted benzene.
The electron-withdrawing nature of the trifluoromethyl group also influences the regioselectivity of electrophilic aromatic substitution. By withdrawing electron density, it destabilizes the positively charged intermediate (sigma complex) formed during the reaction, particularly when the electrophile attacks the ortho or para positions relative to the -CF3 group. This destabilization makes the meta position relatively more favorable for substitution. oneclass.com
Table 1: Influence of Substituents on Aromatic Ring Reactivity
| Substituent Group | Electronic Effect | Impact on Reactivity | Directing Effect |
|---|---|---|---|
| Trifluoromethyl (-CF3) | Strong electron-withdrawal (-I effect) | Deactivating | Meta-directing |
| Methoxy (-OCH3) | Strong electron-donation (+M effect) | Activating | Ortho, Para-directing |
| Amino (-NH2) | Strong electron-donation (+M effect) | Activating | Ortho, Para-directing |
Directing Effects of the Methoxy Group.organicchemistrytutor.com
In contrast to the trifluoromethyl group, the methoxy (-OCH3) group is an activating group in electrophilic aromatic substitution. oneclass.comorganicchemistrytutor.com While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons into the aromatic π-system through resonance (+M effect) is the dominant factor. organicchemistrytutor.com This resonance donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com
The increased electron density at the ortho and para positions also stabilizes the carbocation intermediate formed during electrophilic attack at these positions. organicchemistrytutor.com Consequently, the methoxy group is a powerful ortho, para-director, guiding incoming electrophiles to these positions. oneclass.comorganicchemistrytutor.com In the case of this compound, the positions ortho and para to the methoxy group are positions 2, 4, and 6. However, with the trifluoromethyl group at position 2, the directing influence will be primarily towards positions 4 and 6.
Reactivity of the Amine Functionality
The amino (-NH2) group is a key functional group in this compound, and its reactivity is fundamental to the molecule's chemical behavior.
Nucleophilic Reactions and Derivatization.ncert.nic.inwikipedia.org
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. pharmaguideline.com This allows aniline (B41778) and its derivatives to participate in a variety of nucleophilic reactions. Common derivatizations of the amine functionality include alkylation and acylation. ncert.nic.in
Alkylation: The reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. ncert.nic.in
Acylation: Reaction with acid chlorides or anhydrides yields amides. This reaction is often carried out in the presence of a base to neutralize the HCl produced. ncert.nic.in
Diazotization: Aromatic primary amines react with nitrous acid to form diazonium salts. These salts are versatile intermediates that can be converted to a wide range of functional groups through Sandmeyer reactions. wikipedia.org
Aniline derivatives are also utilized in more complex transformations, serving as building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comontosight.ai Recent research has demonstrated the use of anilines in trifluoromethylarylation and difluoroalkylation of alkenes, highlighting their utility in modern organic synthesis. rsc.orgacs.org
Acid-Base Properties in Reaction Media.qorganica.com
The amino group imparts basic properties to this compound. pharmaguideline.com The lone pair of electrons on the nitrogen can accept a proton, making the compound a weak base. pharmaguideline.com The basicity of substituted anilines is significantly influenced by the electronic effects of the substituents on the aromatic ring. ncert.nic.inqorganica.com
Electron-donating groups , such as the methoxy group, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the aniline. ncert.nic.in
Electron-withdrawing groups , like the trifluoromethyl group, decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thereby decreasing the basicity. ncert.nic.inqorganica.com
The pKb value is a measure of basicity; a higher pKb value indicates a weaker base. The presence of the strongly electron-withdrawing -CF3 group in this compound is expected to significantly increase its pKb compared to aniline, making it a much weaker base. qorganica.com
Table 2: Experimental pKb Values of Selected Substituted Anilines
| Substituent | Ortho pKb | Meta pKb | Para pKb |
|---|---|---|---|
| H | 9.4 | 9.4 | 9.4 |
| OMe | 9.5 | 9.8 | 8.7 |
| CF3 | 12.9 | 10.8 | 11.2 |
Data sourced from publicly available chemical data. qorganica.com
Catalytic Roles of Aniline Derivatives.researchgate.net
Aniline and its derivatives are important precursors in the synthesis of a wide range of organic compounds, including dyes, polymers, and pharmaceuticals. ontosight.airesearchgate.net While aniline itself is not typically a catalyst, its derivatives can be incorporated into larger molecules that act as ligands for metal catalysts or as organocatalysts. The amino group can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex.
Furthermore, the reactivity of the aniline core allows for its transformation into various functional groups that can participate in catalytic cycles. For example, the conversion of anilines to diazonium salts allows for the introduction of a wide array of functionalities that can be part of a catalytically active molecule. wikipedia.org Aniline derivatives are also used in the synthesis of heterocyclic compounds, some of which exhibit catalytic properties. ossila.com
Transformations of the Aromatic Ring System
The reactivity of the benzene ring in this compound is governed by the interplay of its three substituents. The amino and methoxy groups are activating and ortho-, para-directing, while the trifluoromethyl group is strongly deactivating and meta-directing.
In electrophilic aromatic substitution (EAS) reactions, the positions of attack on the aniline ring are determined by the directing effects of the existing substituents. The amino group (-NH2 at C1) is a powerful activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Similarly, the methoxy group (-OCH3 at C3) is also an ortho-, para-director, activating the C2 and C4 positions. Conversely, the trifluoromethyl group (-CF3 at C2) is a potent deactivating group that directs electrophiles to the meta positions (C4, C6).
The cumulative effect of these groups on this compound can be predicted:
Position C4: This position is para to the strongly activating -NH2 group, meta to the deactivating -CF3 group, and ortho to the activating -OCH3 group. It is therefore highly activated and a likely site for substitution.
Position C6: This position is ortho to the strongly activating -NH2 group and meta to the deactivating -CF3 group. It is also an activated site.
Position C5: This position is meta to the -NH2 and -OCH3 groups, making it less favorable for substitution.
Position C2: This position is blocked by the -CF3 group.
Therefore, electrophilic attack is overwhelmingly favored at the C4 and C6 positions. The strong activation provided by the amino group generally dominates, making EAS reactions facile. However, in strongly acidic conditions, such as those used for nitration (HNO3/H2SO4), the amino group is protonated to form the anilinium ion (-NH3+). chemistrysteps.com This group is strongly deactivating and meta-directing, which would significantly alter the reactivity and direct substitution to the C5 position (meta to -NH3+ and ortho to -OCH3). To achieve ortho/para substitution under such conditions, the amine is typically first protected as an amide. chemistrysteps.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile (E+) | Predicted Major Product(s) | Rationale |
|---|---|---|
| Br₂ | 4-Bromo- and 6-Bromo-3-methoxy-2-(trifluoromethyl)aniline | The -NH₂ and -OCH₃ groups strongly activate the C4 and C6 positions, overriding the deactivating effect of the -CF₃ group. byjus.com |
| HNO₃ / H₂SO₄ | 5-Nitro-3-methoxy-2-(trifluoromethyl)aniline | Protonation of the amine to -NH₃⁺ directs the electrophile to the meta position (C5). chemistrysteps.com |
| SO₃ / H₂SO₄ | 4-Amino-2-methoxy-3-(trifluoromethyl)benzenesulfonic acid | Sulfonation is often reversible and can lead to the thermodynamically favored para-substituted product. |
Beyond classical electrophilic substitutions, the aromatic core of anilines can be functionalized through various modern synthetic methods, including transition-metal-catalyzed cross-coupling and C-H activation reactions. researchgate.net For instance, the amino group can be converted into a directing group to facilitate regioselective C-H functionalization at the ortho position. researchgate.net While specific examples for this compound are not prevalent in the literature, general methodologies for aniline derivatization are applicable.
Another key transformation involves the diazotization of the aniline's amino group to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X, -H) in Sandmeyer-type reactions, providing a powerful route to diverse functionalizations of the aromatic ring.
Regioselectivity and Stereoselectivity in Transformations
Controlling the position and spatial orientation of new functional groups is a central challenge in the synthesis of complex molecules derived from this compound.
Achieving regiocontrol in the functionalization of a polysubstituted ring like this compound often requires strategic use of directing groups or control of reaction conditions. The inherent directing effects of the substituents strongly favor positions 4 and 6. To target the less reactive C5 position without relying on amine protonation, one could employ ortho-lithiation strategies. By protecting the amine (e.g., as a pivalamide) and using a directed metalation group, it might be possible to selectively deprotonate and functionalize a specific site, although the electronic effects of the -CF3 and -OCH3 groups would heavily influence the outcome.
Recent advances in C-H functionalization have demonstrated that the choice of catalyst and directing group can override the intrinsic electronic preferences of the substrate, enabling arylation, amidation, or other transformations at previously inaccessible positions. researchgate.net
Chiral amines containing a trifluoromethyl group are valuable building blocks in medicinal chemistry. nih.gov this compound can serve as a precursor for such molecules through enantioselective transformations. A prominent strategy involves the reaction of the aniline with a carbene donor in the presence of a chiral catalyst.
Recent studies have highlighted the use of engineered cytochrome c enzymes as biocatalysts for the highly enantioselective N-H insertion of 2-diazotrifluoropropanoates into a wide array of substituted anilines. nih.govresearchgate.net These biocatalytic systems exhibit high chemoselectivity and can be tuned through protein engineering to favor the formation of either the (R)- or (S)-enantiomer of the resulting α-trifluoromethyl amino ester product. researchgate.net The electronic properties of the aniline substituents influence both the reaction yield and the enantioselectivity.
Table 2: Representative Enantioselective N-H Insertion into Anilines using an Engineered Biocatalyst
| Aniline Substrate | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| p-Anisidine | >99 | 95:5 |
| p-Chloroaniline | >99 | 94:6 |
| m-Anisidine | 96 | 82:18 |
| p-Cyanoaniline | 94 | 93:7 |
Data adapted from studies on biocatalytic N-H carbene insertion, demonstrating the viability of the methodology for substituted anilines. nih.gov
Based on these findings, this compound is expected to be a viable substrate for such transformations, yielding a chiral α-trifluoromethyl amine with predictable stereochemistry.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions involving anilines. Solvent properties such as polarity, proticity, and coordinating ability can influence the stability of reactants, intermediates, and transition states.
For instance, in reactions involving charged intermediates, polar solvents are generally preferred as they can stabilize the developing charges. In a study of Brønsted acid-mediated reactions of 2-alkynylanilines, a careful choice of solvent and reaction conditions was shown to direct the outcome toward either hydration or dimerization products. nih.gov Similarly, the unique properties of hexafluoroisopropanol (HFIP) as a solvent have been exploited to promote the selective para-functionalization of anilines in trifluoromethylarylation reactions, highlighting its ability to form hydrogen-bonding networks that alter reactivity and selectivity. nih.gov
The electrochemical oxidation of substituted anilines is also sensitive to solvent composition. Studies have shown that the oxidation potential and reaction mechanism can be modulated by varying the mole fraction of solvents in binary mixtures, such as acetic acid in water. researchgate.net These effects are attributed to preferential solvation of the aniline and the resulting radical cation intermediate. For reactions involving this compound, the solvent can thus be a critical parameter for optimizing selectivity, particularly when multiple reaction pathways are possible.
Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 2 Trifluoromethyl Aniline Derivatives
Advanced Spectroscopic Techniques for Product Confirmation
Spectroscopic analysis provides detailed information about the connectivity and chemical environment of atoms within a molecule. For substituted anilines, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for verifying synthetic outcomes.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides data on the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR: In the proton NMR spectrum of 3-Methoxy-2-(trifluoromethyl)aniline, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The aromatic protons would appear as a complex multiplet system due to their differing chemical environments and spin-spin coupling. The methoxy group (–OCH₃) protons would typically present as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The amine (–NH₂) protons would also produce a broad singlet, with its chemical shift being variable depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the trifluoromethyl (–CF₃) group is particularly noteworthy, appearing as a quartet due to coupling with the three fluorine atoms. This C-F coupling results in a characteristically large coupling constant (J). rsc.org The aromatic carbons would resonate in the typical downfield region (around 110-160 ppm), with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. The methoxy carbon would appear as a distinct signal in the upfield region.
¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides unambiguous confirmation of the trifluoromethyl group. For a –CF₃ group attached to an aromatic ring, the spectrum typically shows a sharp singlet, as seen in various trifluoromethylaniline derivatives. rsc.org Its chemical shift provides insight into the electronic environment of the fluorine atoms.
| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|---|
| 4-methoxy-N-methyl-N-(trifluoromethyl)aniline | ¹H NMR | Acetone-d₆ | 7.27–7.22 (m, 2H), 6.93 (d, J = 9.0 Hz, 2H), 3.78 (s, 3H), 2.97 (d, J = 1.3 Hz, 3H) |
| ¹³C NMR | Acetone-d₆ | 159.7, 136.4, 128.5, 125.0 (q, J = 253.3 Hz), 115.4, 55.9, 37.2 (q, J = 2.2 Hz) | |
| ¹⁹F NMR | Acetone-d₆ | -60.49 (s, 3F) | |
| 3-Aminobenzotrifluoride | ¹H NMR | CDCl₃ | 7.21 (t, 1H), 6.86 (d, 1H), 6.78 (s, 1H), 6.72 (d, 1H), 3.79 (br s, 2H) chemicalbook.com |
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
For this compound (C₈H₈F₃NO), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS), confirming the molecular formula. The monoisotopic mass of the compound is 191.0558 Da. uni.lu In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for trifluoromethyl-substituted aromatic compounds may involve the loss of the trifluoromethyl radical (•CF₃) or cleavage of the methoxy group. The fragmentation of the aniline ring itself can also lead to a series of characteristic ions. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 191.05525 |
| [M+H]⁺ | 192.06308 |
| [M+Na]⁺ | 214.04502 |
| [M+K]⁺ | 230.01896 |
X-ray Crystallographic Analysis for Molecular Geometry
While NMR and MS provide information on connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically transformed into a precise model of the electron density, and thus the atomic positions.
Although a crystal structure for this compound itself is not publicly available, analysis of its isomer, 4-Methoxy-3-(trifluoromethyl)aniline, provides significant insight into the molecular geometry and intermolecular interactions characteristic of this class of compounds.
In the crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline, the molecule adopts a specific conformation where the methoxy group is slightly inclined relative to the plane of the benzene (B151609) ring. The analysis reveals crucial details about bond lengths, bond angles, and torsional angles, confirming the substitution pattern. Furthermore, the crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically involving the amine group's hydrogen atoms and the fluorine atoms of the trifluoromethyl group (N—H···F), as well as interactions with the nitrogen atom of a neighboring molecule (N—H···N).
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₈F₃NO |
| Formula Weight | 191.15 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.4140 (11) Å |
| b = 14.880 (3) Å | |
| c = 21.304 (4) Å | |
| Volume | 1716.3 (6) ų |
| Z (Molecules per unit cell) | 8 |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are essential for understanding the intrinsic electronic properties of 3-Methoxy-2-(trifluoromethyl)aniline, providing insights into its reactivity, stability, and intermolecular interactions. These computational studies model the molecule at the atomic level, offering a detailed picture of its electronic landscape.
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. rsc.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
For this compound, the MEP map would highlight distinct regions of electrostatic potential:
Negative Potential (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. The most negative potential is typically localized around the nitrogen atom of the amine group due to its lone pair of electrons. The oxygen atom of the methoxy (B1213986) group also contributes to a region of negative potential.
The MEP analysis provides a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity. thaiscience.info The electrostatic potential is a key factor in molecular recognition processes and non-covalent interactions. cdnsciencepub.com
| Atomic Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Amine Group (Nitrogen) | Strongly Negative | Primary site for electrophilic attack and protonation |
| Methoxy Group (Oxygen) | Negative | Site for electrophilic attack |
| Amine Group (Hydrogens) | Positive | Site for nucleophilic interaction (e.g., hydrogen bonding) |
| Trifluoromethyl Group (Carbons/Fluorines) | Positive on Carbon, Negative on Fluorines | Influences overall electrophilicity of the ring |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and shape of these orbitals are crucial in predicting a molecule's reactivity, electronic transitions, and kinetic stability. researchgate.netresearchgate.net
In this compound:
HOMO: The HOMO is primarily localized on the aniline (B41778) portion of the molecule, specifically with significant contributions from the nitrogen lone pair of the amine group and the π-system of the benzene (B151609) ring. The electron-donating methoxy group increases the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. askfilo.com The energy of the HOMO is a good indicator of the molecule's ability to donate electrons. umn.edu
LUMO: The LUMO is predominantly distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group significantly lowers the energy of the LUMO, enhancing the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both strong electron-donating (amine, methoxy) and electron-withdrawing (trifluoromethyl) groups on the same ring likely results in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character.
| Orbital | Primary Localization | Predicted Energy (Illustrative) | Reactivity Implication |
|---|---|---|---|
| HOMO | Amine Group, Methoxy Group, Aromatic Ring | -5.8 eV | Nucleophilic character; site of oxidation |
| LUMO | Aromatic Ring, Trifluoromethyl Group | -1.2 eV | Electrophilic character; site of reduction |
| Energy Gap (ΔE) | N/A | 4.6 eV | Indicates chemical reactivity and stability |
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a quantitative picture of the electron distribution. wikipedia.orglibretexts.org This analysis helps to understand the electrostatic properties of the molecule and the nature of its chemical bonds. uni-muenchen.de While sensitive to the choice of basis set in calculations, it offers valuable qualitative insights. uni-muenchen.de
For this compound, a Mulliken charge analysis would likely reveal:
The nitrogen atom of the amine group and the oxygen atom of the methoxy group possess significant negative charges due to their high electronegativity and lone pairs of electrons.
The carbon atom of the trifluoromethyl group carries a substantial positive charge because it is bonded to three highly electronegative fluorine atoms.
The fluorine atoms, in turn, have strong negative charges.
The carbon atoms of the aromatic ring exhibit a more complex charge distribution, influenced by the competing electronic effects of the substituents. The carbon attached to the amine group and the one attached to the methoxy group would be more negative than other ring carbons.
This charge distribution confirms the electronic push-pull nature of the molecule, with electron density being donated by the amine and methoxy groups and withdrawn by the trifluoromethyl group. researchgate.net
| Atom/Group | Predicted Mulliken Charge (Illustrative, in a.u.) | Electronic Role |
|---|---|---|
| Nitrogen (in NH2) | -0.85 | Electron-rich center |
| Oxygen (in OCH3) | -0.60 | Electron-rich center |
| Carbon (in CF3) | +0.75 | Electron-deficient center |
| Fluorine (average in CF3) | -0.25 | Electron-withdrawing |
| Aromatic Ring Carbons | Variable (-0.2 to +0.1) | Influenced by substituents |
Mechanistic Probing via Computational Simulations
Computational simulations are indispensable for investigating the detailed mechanisms of chemical reactions. By modeling reaction pathways and calculating the energies of intermediates and transition states, these methods provide a dynamic view of the transformation process.
Computational chemistry allows for the detailed mapping of potential energy surfaces for reactions involving this compound. nih.gov Using methods like Density Functional Theory (DFT), researchers can model the entire course of a reaction, such as an electrophilic aromatic substitution or a nucleophilic addition. mdpi.com
This process involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any potential intermediates.
Transition State Searching: Locating the highest energy point along the lowest energy reaction path, which represents the transition state (TS). The structure of the TS provides critical information about the geometry of the activated complex.
Frequency Calculations: Confirming the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state downhill to the connected reactant and product, confirming that the located TS is correct for the reaction of interest.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Electrophile | 0.0 |
| Intermediate | Sigma Complex | +5.2 |
| Transition State (TS) | Highest energy point on the pathway | +15.7 |
| Products | Substituted Aniline + Byproduct | -10.3 |
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, specifically for determining whether a bond to a particular atom is broken in the rate-determining step of a reaction. rsc.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD for hydrogen/deuterium).
Computational methods can accurately predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both isotopologues. The primary KIE arises from the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds (or N-H/N-D, etc.). Since the heavier isotope has a lower ZPVE, more energy is required to break a bond to deuterium (B1214612) than to hydrogen, resulting in a slower reaction rate and a kH/kD > 1.
For a reaction involving this compound, such as hydrogen abstraction from the amine group, computational KIE analysis could be used to:
Confirm the involvement of N-H bond cleavage in the rate-limiting step.
Provide insight into the geometry of the transition state (linear vs. bent).
Distinguish between different possible mechanisms.
A significant calculated primary KIE (typically > 2) would provide strong evidence for N-H bond breaking in the transition state.
| Isotopologue | Calculated Rate Constant (k) | Calculated KIE (kH/kD) | Interpretation |
|---|---|---|---|
| N-H (Protium) | 3.4 x 10-4 s-1 | 5.7 | Significant primary KIE suggests N-H bond cleavage occurs in the rate-determining step. |
| N-D (Deuterium) | 0.6 x 10-4 s-1 |
Prediction of Reactivity and Selectivity
Computational chemistry and theoretical investigations are powerful tools for predicting the reactivity and selectivity of chemical compounds. By modeling the electronic structure and properties of a molecule, scientists can gain insights into its behavior in chemical reactions, guiding the synthesis of new materials and pharmaceuticals. However, a review of available scientific literature indicates a lack of specific computational studies focused on this compound.
While general principles of computational chemistry can be applied to hypothesize about its reactivity, detailed research findings, including specific data on its electronic properties and predicted reaction pathways, are not present in the surveyed literature. Studies on analogous compounds, such as other substituted anilines, utilize methods like Density Functional Theory (DFT) to analyze molecular orbitals and electrostatic potential, which are key to understanding reactivity. For instance, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) in similar molecules helps to predict the most likely sites for electrophilic and nucleophilic attack.
The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group, along with their positions on the aniline ring, are expected to significantly influence the electron density distribution and, consequently, the regioselectivity of its reactions. Theoretical calculations could elucidate these effects quantitatively.
Unfortunately, without dedicated computational studies on this compound, any discussion on its predicted reactivity and selectivity would be purely speculative. The generation of specific data tables and detailed research findings, as requested, is not possible based on the currently accessible research. Further theoretical investigations are required to provide a comprehensive understanding of the chemical behavior of this particular compound.
Applications of 3 Methoxy 2 Trifluoromethyl Aniline As a Versatile Synthetic Intermediate
Role in Pharmaceutical Synthesis
Precursor to Active Pharmaceutical Ingredients (APIs)
There is no available data or research in scientific literature or patents that identifies 3-Methoxy-2-(trifluoromethyl)aniline as a precursor or intermediate in the synthesis of specific Active Pharmaceutical Ingredients (APIs).
Synthesis of Compounds for Neurological Disorder Research
No published studies or findings document the use of this compound for the synthesis of compounds targeted for neurological disorder research.
Utility in Agrochemical Development
Building Block for Herbicides and Fungicides
There is no documented use of this compound as a building block in the development or synthesis of herbicides or fungicides according to available agrochemical research and patents.
Intermediates for Advanced Pesticides
Research and development literature on advanced pesticides does not specify this compound as an intermediate in their synthesis. The PubChem database, a comprehensive public resource for chemical information, also notes a lack of literature data for this specific compound. uni.lu
Intermediate for Insecticides
The structural motif of trifluoromethyl-substituted aniline (B41778) is a critical component in the synthesis of modern insecticides. While direct synthetic routes employing this compound are not extensively detailed in publicly available literature, the utility of its isomers is well-documented, establishing a strong precedent for its potential in agrochemical development. For instance, the related compound 4-Methoxy-3-(trifluoromethyl)aniline serves as a key intermediate in the creation of trifluoromethyl-containing phthalic acid diamides, which are recognized as effective pesticides. iucr.orgnih.gov
Furthermore, other trifluoromethyl anilines are foundational for producing potent insecticidal compounds. 2,6-dichloro-4-trifluoromethyl-aniline is an essential precursor for the synthesis of pyrazole-type insecticides, including the widely used Fipronil. google.com Similarly, 4-(Trifluoromethoxy)aniline is a crucial intermediate for the insecticide Metaflumizone. guidechem.com The trifluoromethyl group is known to enhance the biological activity and metabolic stability of agrochemicals. semanticscholar.org Given these established applications, this compound represents a valuable building block for the synthesis of novel insecticidal agents, offering a unique substitution pattern for the exploration of new structure-activity relationships.
Contributions to Material Science and Fine Chemicals
The unique electronic properties and chemical stability imparted by the trifluoromethyl and methoxy (B1213986) groups make this compound a valuable precursor in material science. chemimpex.com
Development of Specialty Polymers and Coatings
Fluorinated anilines are increasingly utilized in the development of advanced polymers and coatings where chemical resistance and specific electronic properties are desired. chemimpex.com Aniline and its derivatives can be polymerized to form polyaniline (PANI), a well-known conducting polymer. The characteristics of PANI can be finely tuned by introducing substituents onto the aniline monomer. rsc.org For example, the polymerization of aniline derivatives has been shown to create materials with high sensitivity for use in chemical sensors. rsc.org
The incorporation of methoxy and chloro substituents on the aniline ring has been studied to modify the properties of resulting copolymers. ikprress.org Research on copolymers of aniline and 2,4-dimethoxyaniline (B45885) has demonstrated the ability to synthesize nanostructures with tailored electrical conductivity. The inclusion of such substituted anilines allows for the creation of polymers soluble in common organic solvents, facilitating their application as films and coatings. rsc.org The presence of the trifluoromethyl group, known for enhancing thermal stability and chemical resistance, suggests that polymers derived from this compound could exhibit superior durability and performance in demanding environments.
Synthesis of Liquid Crystal Compounds
Trifluoromethyl- and trifluoromethoxy-substituted anilines are important building blocks in the synthesis of liquid crystal (LC) compounds. tandfonline.comtandfonline.com These fluorine-containing groups are prized for their ability to influence the mesomorphic (liquid crystalline) properties, such as the temperature range and type of phase (e.g., nematic, smectic). nih.gov The polarity and high chemical stability of the trifluoromethyl group make it an attractive alternative to more traditional cyano or nitro groups in LC design. tandfonline.com
Research has demonstrated the synthesis of Schiff base liquid crystals through the condensation of substituted anilines with corresponding benzaldehydes. tandfonline.comnih.gov For example, derivatives of 4-octyloxy-N-(benzylidene)aniline bearing a terminal trifluoromethyl group have been shown to exhibit stable smectic B phases. tandfonline.com The presence of the trifluoromethyl moiety contributes to a moderately polar nature that helps stabilize monolayer smectic states. tandfonline.comtandfonline.com Studies on (E)-3(or4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline have shown that such structures can form nematic phases. nih.gov The specific substitution pattern of this compound offers a unique combination of steric and electronic effects that can be exploited to design novel liquid crystalline materials with specific phase behaviors and transition temperatures for display and sensor applications. mdpi.com
Properties of a Representative Trifluoromethyl-Containing Liquid Crystal Series
| Compound Structure | Phase Transition Temperatures (°C) | Mesophase Type |
|---|---|---|
| 4-octyloxy-N-(4-trifluoromethylbenzylidene)aniline | Cr 78.4 SmB 98.7 I | Smectic B |
| 4-octyloxy-N-(4-trifluoromethoxybenzylidene)aniline | Cr 74.3 (SmB 67.3) SmA 104.9 I | Smectic A, Smectic B |
Data sourced from multiple studies. tandfonline.comnih.gov Cr = Crystal, SmB = Smectic B, SmA = Smectic A, N = Nematic, I = Isotropic liquid. Parentheses indicate a monotropic transition (observed only on cooling).
Applications in Optoelectronic Devices (e.g., Perovskite Solar Cells, Light-Emitting Diodes)
Substituted anilines are emerging as important molecules for enhancing the performance of optoelectronic devices. In the field of perovskite solar cells (PSCs), interfacial modification is a key strategy to improve efficiency and stability. Aniline derivatives can be used as passivating agents to reduce defects at the interfaces between the perovskite layer and the charge transport layers. rsc.org
For instance, molecules with methoxy and nitro aniline functionalities have been shown to reduce defects by forming chemical interactions with both the electron transport layer (e.g., SnO₂) and the perovskite, suppressing non-radiative recombination and boosting power conversion efficiency. rsc.org Similarly, trifluoromethyl-containing compounds, such as 4-(trifluoromethyl)-1H-imidazole, have been introduced into perovskite precursor solutions to passivate defects, leading to films with better crystallinity and reduced trap states. nih.gov The combination of a methoxy group and a trifluoromethyl group on an aniline scaffold, as in this compound, presents a promising structure for designing multifunctional passivators to improve the performance and longevity of PSCs. Furthermore, trifluoromethyl-substituted pyrazole (B372694) derivatives have been synthesized from trifluoromethyl anilines for use in organic light-emitting diodes (OLEDs), demonstrating their utility in electroluminescent applications. researchgate.net
Applications in Dye Chemistry
Aniline and its derivatives are cornerstone molecules in the history and current practice of synthetic dye manufacturing. britannica.com The introduction of substituents onto the aniline ring is a fundamental method for tuning the color and performance properties of dyes. The trifluoromethyl group, in particular, has been incorporated into dye structures to leverage its strong electron-withdrawing nature and stability. researchgate.net
This compound can serve as a diazo component in the synthesis of azo dyes. wikipedia.org In this process, the aniline is diazotized with nitrous acid and then coupled with a suitable coupling component (such as a phenol (B47542) or another aniline derivative) to form the characteristic -N=N- azo chromophore. nih.gov Research on monoazo acid dyes has shown that using m-trifluoromethyl aniline in place of m-toluidine (B57737) can result in brighter shades. researchgate.net The presence of both a methoxy group (electron-donating) and a trifluoromethyl group (electron-withdrawing) on the same precursor molecule provides a tool for chemists to finely tune the electronic properties of the resulting dye. This can influence the absorption maximum (color) and properties like lightfastness. orientjchem.org For example, studies on disperse dyes for polyester (B1180765) have indicated that trifluoromethyl groups can contribute to excellent light stability, partly due to unique supramolecular structures they encourage. researchgate.net
Q & A
Q. How can bioactivity studies (e.g., enzyme inhibition) be designed to evaluate this compound derivatives?
- Methodological Answer : Synthesize derivatives via nucleophilic substitution (e.g., replacing NH₂ with sulfonamide groups). Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Perform molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
